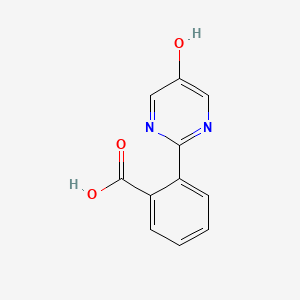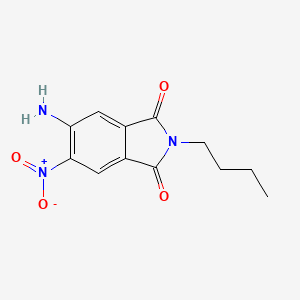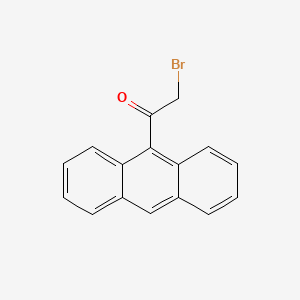
5-(2,3-Dihydrobenzofuran-5-yl)-3-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Dihydrobenzofuran-5-yl)-3-methylisoxazole: is a heterocyclic compound that combines the structural features of dihydrobenzofuran and isoxazole. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the dihydrobenzofuran and isoxazole moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3-Dihydrobenzofuran-5-yl)-3-methylisoxazole typically involves the formation of the dihydrobenzofuran ring followed by the introduction of the isoxazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with a benzofuran derivative, which is then subjected to cyclization reactions to form the dihydrobenzofuran ring. Subsequent reactions introduce the isoxazole ring, often through the use of nitrile oxides and alkenes under mild conditions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2,3-Dihydrobenzofuran-5-yl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring, potentially converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(2,3-Dihydrobenzofuran-5-yl)-3-methylisoxazole is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activity, making it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. These compounds could be used to develop new treatments for diseases such as cancer, Alzheimer’s disease, and bacterial infections.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-(2,3-Dihydrobenzofuran-5-yl)-3-methylisoxazole involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects. The exact molecular pathways and targets involved would depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine): This compound is structurally related and acts as an entactogenic drug with selective serotonin releasing properties.
5-MBPB (1-(1-benzofuran-5-yl)-N-methylbutan-2-amine): Another related compound, known for its structural similarity to MDMA and its use as a designer drug.
Uniqueness: 5-(2,3-Dihydrobenzofuran-5-yl)-3-methylisoxazole is unique due to the combination of the dihydrobenzofuran and isoxazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in simpler compounds.
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
5-(2,3-dihydro-1-benzofuran-5-yl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C12H11NO2/c1-8-6-12(15-13-8)9-2-3-11-10(7-9)4-5-14-11/h2-3,6-7H,4-5H2,1H3 |
Clé InChI |
JNQUTGXJPBICSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C2=CC3=C(C=C2)OCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13684797.png)


![1-(7-Chloroimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13684820.png)
![2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13684825.png)
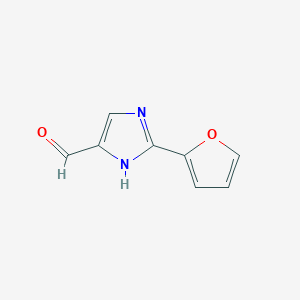
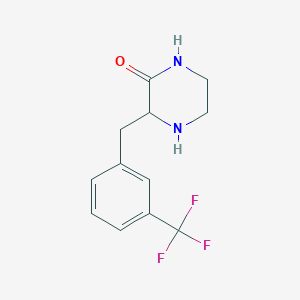



![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13684873.png)
